molecular formula C10H12ClNO B6273404 rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine CAS No. 2307784-99-0

rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine

Cat. No.: B6273404
CAS No.: 2307784-99-0
M. Wt: 197.7
InChI Key:
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Description

rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine: is a chiral compound with a specific stereochemistry It belongs to the class of oxolanes, which are five-membered ring compounds containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 4-chlorobenzaldehyde and an amine.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.

    Chirality Induction: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the oxolane ring.

    Reduction: Reduction reactions can modify the chlorophenyl group or the oxolane ring.

    Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include oxolane derivatives with oxidized functional groups.

    Reduction: Reduced forms of the compound with modified chlorophenyl or oxolane structures.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine: has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)oxolane: Lacks the amino group, resulting in different chemical properties.

    2-(4-bromophenyl)oxolan-3-amine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

    2-(4-chlorophenyl)tetrahydrofuran: Similar ring structure but without the amino group.

Uniqueness

  • The presence of both the 4-chlorophenyl group and the amino group in rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine makes it unique in terms of its chemical reactivity and potential applications.
  • The specific stereochemistry (2R,3S) adds to its uniqueness, influencing its interactions with other molecules and its overall properties.

Properties

CAS No.

2307784-99-0

Molecular Formula

C10H12ClNO

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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